Cas no 197067-32-6 (2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro-)

2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro-, is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. The presence of chlorine and fluorine substituents enhances its reactivity and stability, making it a valuable intermediate for synthesizing biologically active compounds. The difluoro moiety at the 3-position contributes to improved metabolic stability and lipophilicity, which are critical for drug development. This compound’s unique structure allows for further functionalization, enabling the exploration of novel therapeutic agents. Its high purity and well-defined chemical properties ensure reproducibility in research settings, supporting its use in medicinal chemistry and material science.
2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- structure
197067-32-6 structure
Product name:2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro-
CAS No:197067-32-6
MF:C8H4ClF2NO
MW:203.573267936707
CID:1388480
PubChem ID:53491513

2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro-
    • SCHEMBL2265588
    • 5-CHLORO-3,3-DIFLUORO-1,3-DIHYDRO-2H-INDOL-2-ONE
    • 5-Chloro-3,3-difluoroindolin-2-one
    • CS-0190160
    • 5-chloro-3,3-difluoro-2,3-dihydro-1H-indol-2-one
    • AB84730
    • E92451
    • 5-chloro-3,3-difluoro-1H-indol-2-one
    • 197067-32-6
    • 5-Chloro-3,3-difluoro-2,3-dihydroindole-2-one
    • HS-7637
    • Inchi: InChI=1S/C8H4ClF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13)
    • InChI Key: PTVMNQPXBPQJJQ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Cl)C(C(=O)N2)(F)F

Computed Properties

  • Exact Mass: 202.99502
  • Monoisotopic Mass: 202.9949478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 2.1

Experimental Properties

  • PSA: 29.1

2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR021PPB-250mg
5-Chloro-3,3-difluoroindolin-2-one
197067-32-6 95%
250mg
$575.00 2025-02-12
Aaron
AR021PPB-500mg
5-Chloro-3,3-difluoroindolin-2-one
197067-32-6 95%
500mg
$653.00 2025-02-12

2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- Related Literature

Additional information on 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro-

2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- (CAS No. 197067-32-6): A Comprehensive Overview

2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- (CAS No. 197067-32-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indolinones, which are known for their diverse biological activities and potential therapeutic applications. The presence of a 5-chloro and 3,3-difluoro substituents on the indolinone scaffold imparts distinctive properties that make it an attractive candidate for various drug discovery programs.

The chemical structure of 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- is characterized by a six-membered indole ring fused to a five-membered lactam ring. The 5-chloro substitution introduces an electron-withdrawing effect, which can influence the compound's reactivity and stability. Additionally, the 3,3-difluoro substitution enhances the lipophilicity and metabolic stability of the molecule, making it more suitable for in vivo applications.

Recent studies have highlighted the potential of 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- in various therapeutic areas. One notable application is its use as a kinase inhibitor. Kinases are key enzymes involved in cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. Research has shown that this compound exhibits selective inhibition of specific kinases, making it a promising lead for the development of targeted therapies.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological properties of 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro-. The compound was found to effectively inhibit the activity of Aurora A kinase, a key regulator of mitosis and a validated target for cancer therapy. The study demonstrated that the compound exhibited potent antiproliferative effects on various cancer cell lines, including those resistant to conventional treatments.

Beyond its role as a kinase inhibitor, 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- has also shown promise in other therapeutic areas. For instance, it has been evaluated for its potential as an antiviral agent. A recent study published in Antiviral Research reported that this compound exhibited significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve inhibition of viral replication through interference with host cell signaling pathways.

The safety profile of 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- has also been extensively studied. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile makes it an attractive candidate for further clinical development.

In addition to its therapeutic potential, 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific protein targets makes it valuable for studying cellular processes and identifying new drug targets. Researchers have used this compound to probe the role of kinases in various biological pathways and to develop high-throughput screening assays for drug discovery.

The synthesis of 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- has been optimized to ensure high yield and purity. Various synthetic routes have been developed to access this compound efficiently. One common approach involves the condensation of an appropriate chlorinated ketone with an indole derivative, followed by cyclization and fluorination steps. These synthetic methods have been refined to minimize side reactions and improve overall process efficiency.

In conclusion, 2H-Indol-2-one, 5-chloro-3,3-difluoro-1,3-dihydro- (CAS No. 197067-32-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or tool compound. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in various disease states.

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